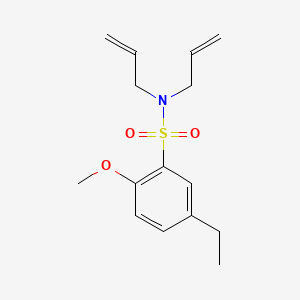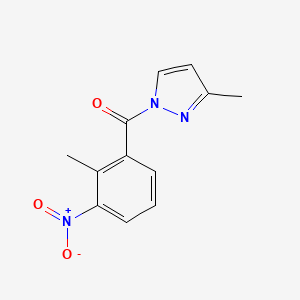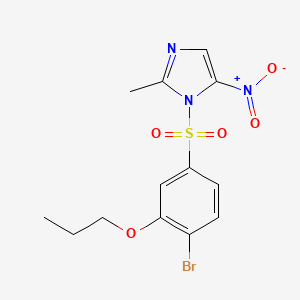
1-(2-ethoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole is a complex organic compound with a unique structure that combines an imidazole ring with ethoxy, methyl, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole typically involves multiple steps, starting from readily available starting materials. The process often includes:
Nitration: Introduction of the nitro group into the imidazole ring.
Sulfonylation: Attachment of the benzenesulfonyl group to the imidazole ring.
Ethoxylation: Introduction of the ethoxy group to the benzene ring.
Methylation: Addition of the methyl group to the benzene ring.
Each of these steps requires specific reagents and conditions, such as strong acids for nitration, sulfonyl chlorides for sulfonylation, and alkyl halides for ethoxylation and methylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Ethoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative of the compound.
Applications De Recherche Scientifique
1-(2-Ethoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-ethoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins. These interactions can modulate biological pathways and lead to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Ethoxy-5-methylbenzenesulfonyl)-1H-1,2,4-triazole
- 1,4-Bis(2-ethoxy-5-methylbenzenesulfonyl)piperazine
Uniqueness
1-(2-Ethoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propriétés
IUPAC Name |
1-(2-ethoxy-5-methylphenyl)sulfonyl-2-methyl-5-nitroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5S/c1-4-21-11-6-5-9(2)7-12(11)22(19,20)15-10(3)14-8-13(15)16(17)18/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRERQZRRMVQBSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl 5-methylpyrazine-2-carboxylate](/img/structure/B7456285.png)
![2-[[2-(1-Methylimidazol-2-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7456294.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 4-(diethylsulfamoyl)benzoate](/img/structure/B7456298.png)
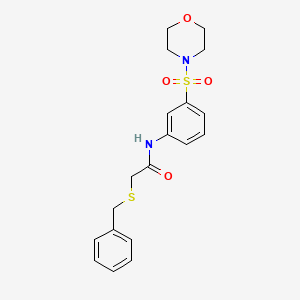
![2-{methyl[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoic acid](/img/structure/B7456311.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7456322.png)
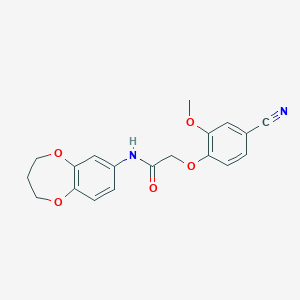
![N-cyclohexyl-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7456331.png)
![N-(3-chloro-4-cyanophenyl)-2-[3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7456340.png)
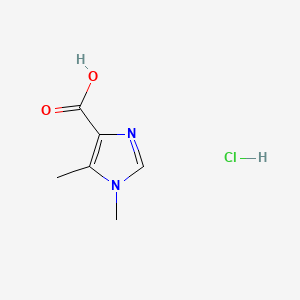
![3-[3-(3,4-dimethylphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7456348.png)
